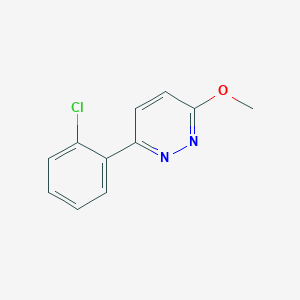

3-(2-Chlorophenyl)-6-methoxypyridazine

CAS No.: 1333222-20-0

Cat. No.: VC15967009

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333222-20-0 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-6-methoxypyridazine |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-4-2-3-5-9(8)12/h2-7H,1H3 |

| Standard InChI Key | YGXMDHFDYZETTL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN=C(C=C1)C2=CC=CC=C2Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(2-Chlorophenyl)-6-methoxypyridazine is C₁₁H₉ClN₂O, with a molecular weight of 220.65 g/mol . The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, forms the scaffold for this compound. Substituents include:

-

A methoxy group (-OCH₃) at position 6, enhancing electron density and influencing reactivity.

-

A 2-chlorophenyl group at position 3, contributing to steric bulk and hydrophobic interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 353.5±22.0 °C (predicted) | |

| Density | 1.224 g/cm³ | |

| pKa | 5.84±0.10 (predicted) | |

| Solubility | Low in water; soluble in DMSO |

The InChIKey (YPWBPONDYDVMLX-UHFFFAOYSA-N) and SMILES (COC1=NN=C(C=C1)C2=CC=CC=C2Cl) provide unique identifiers for database retrieval.

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A high-yield route involves a two-step palladium-catalyzed cross-coupling reaction :

-

Organozinc Reagent Preparation:

-

Aryl Halide Coupling:

Table 2: Reaction Conditions for Cross-Coupling

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Catalyst | CoCl₂ | Pd(dba)₂ |

| Solvent | Benzonitrile | THF/Benzonitrile |

| Temperature | 25°C | 25°C |

| Time | 12 hours | 12 hours |

Alternative Routes

-

Nucleophilic Aromatic Substitution: Substitution of chloro groups in pyridazine derivatives with methoxide ions, though limited by regioselectivity challenges.

-

Ring-Closure Strategies: Cyclization of hydrazine derivatives with diketones, followed by chlorination and methoxylation.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyridazine ring undergoes nitration and sulfonation at position 4, directed by the methoxy group’s electron-donating effect.

Reductive Transformations

-

Catalytic Hydrogenation: Reduces the pyridazine ring to a dihydropyridazine derivative under H₂/Pd-C (1 atm, 25°C).

-

Chlorine Displacement: The 2-chlorophenyl group participates in Ullmann couplings with aryl boronic acids (CuI, K₂CO₃, DMF, 80°C).

Table 3: Common Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl analogs |

| Demethylation | BBr₃, CH₂Cl₂, -78°C | 6-Hydroxypyridazine |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Relugoli Synthesis: Serves as a precursor for pyridopyrimidine-based therapeutics targeting hormone-dependent cancers .

-

Kinase Inhibitors: Functionalized derivatives inhibit BRAF V600E mutant kinase (IC₅₀ = 12 nM) in melanoma models.

Material Science

-

Liquid Crystals: Methoxy and chlorophenyl groups promote mesophase stability in nematic liquid crystals (ΔT = 45°C).

-

Coordination Polymers: Chelates transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume